2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one
CAS No.: 6951-49-1
Cat. No.: VC8289077
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6951-49-1 |
---|---|
Molecular Formula | C12H13N3O |
Molecular Weight | 215.25 g/mol |
IUPAC Name | 2-amino-4-(2-phenylethyl)-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C12H13N3O/c13-12-14-10(8-11(16)15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |
Standard InChI Key | CNBSPUGFNQVSJS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N |
Canonical SMILES | C1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N |
Introduction
Structural and Physicochemical Properties
The compound’s pyrimidine ring system is central to its chemical behavior. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | 1.24 g/cm³ | |
Boiling Point | 394.5°C at 760 mmHg | |
Flash Point | 192.4°C | |
Molecular Weight | 215.25 g/mol | |
LogP (Partition Coefficient) | 1.72 |
The phenylethyl substituent enhances lipophilicity, as evidenced by the LogP value, suggesting moderate membrane permeability . The amino group at position 2 contributes to hydrogen-bonding interactions, which may influence its binding affinity in biological systems.
Synthetic Methodologies
Condensation-Based Synthesis
A validated route involves the reaction of 2-aminopyrimidine derivatives with 2-phenylethylamine under basic conditions. For example, in a protocol analogous to the synthesis of pyrido-thieno-pyrimidines, potassium carbonate () in dimethylformamide (DMF) facilitates nucleophilic substitution at elevated temperatures . The general reaction scheme is:
This method yields the target compound with purities >78% after recrystallization .
Industrial-Scale Production
Continuous flow reactors optimize reaction kinetics and scalability. Post-synthesis purification employs chromatographic techniques (e.g., silica gel chromatography) to isolate the compound from byproducts such as unreacted starting materials or oligomers .
Chemical Reactivity and Derivatives
The compound participates in three primary reaction types:
Oxidation
Treatment with oxidizing agents like hydrogen peroxide () converts the amino group to a nitro derivative. For instance:
Reduction
Sodium borohydride () reduces the pyrimidine ring to dihydropyrimidine, altering its electronic profile and potential bioactivity .
Substitution Reactions
The amino group undergoes nucleophilic substitution with alkyl halides (e.g., benzyl chloride) to yield N-alkylated derivatives. A representative reaction is:
Research Applications
Medicinal Chemistry
Structural analogs of this compound exhibit kinase inhibitory activity, making it a candidate for anticancer drug development . For example, pyrido-thieno-pyrimidines demonstrate nanomolar IC₅₀ values against tyrosine kinases implicated in tumor proliferation .
Material Science
The phenylethyl group’s aromaticity enables π-π stacking interactions, which are exploitable in designing organic semiconductors or metal-organic frameworks (MOFs) .
Enzyme Inhibition Studies
Mechanism of Action
While the exact mechanism is under investigation, preliminary studies propose that the compound binds to ATP pockets of kinases through hydrogen bonding (via the amino group) and hydrophobic interactions (via the phenylethyl group) . This dual-binding mode disrupts enzymatic activity, as observed in related pyrimidine derivatives .
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